molecular formula C18H15F5N2O3 B11480237 Propanoic acid, 2-(benzoylamino)-2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-, ethyl ester

Propanoic acid, 2-(benzoylamino)-2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-, ethyl ester

Cat. No.: B11480237
M. Wt: 402.3 g/mol
InChI Key: NQMASEUOLZMCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(2,4-DIFLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE: is a complex organic compound characterized by the presence of multiple fluorine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(2,4-DIFLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Amidation reactions: The formation of amide bonds through the reaction of amines with carboxylic acids or their derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-[(2,4-DIFLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE undergoes various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[(2,4-DIFLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which ETHYL 2-[(2,4-DIFLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    ETHYL 2-[(2,4-DIFLUOROPHENYL)AMINO]ACETATE: Shares a similar structure but lacks the trifluoromethyl group.

    ETHYL 3-[(2,4-DIFLUOROBENZYL)AMINO]PROPANOATE: Contains a different substitution pattern on the aromatic ring.

Uniqueness: ETHYL 2-[(2,4-DIFLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and other applications where these properties are advantageous.

Properties

Molecular Formula

C18H15F5N2O3

Molecular Weight

402.3 g/mol

IUPAC Name

ethyl 2-benzamido-2-(2,4-difluoroanilino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C18H15F5N2O3/c1-2-28-16(27)17(18(21,22)23,24-14-9-8-12(19)10-13(14)20)25-15(26)11-6-4-3-5-7-11/h3-10,24H,2H2,1H3,(H,25,26)

InChI Key

NQMASEUOLZMCFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C=C(C=C1)F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.